molecular formula C27H26N4O3 B2584384 1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea CAS No. 1189988-68-8

1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea

Cat. No.: B2584384
CAS No.: 1189988-68-8
M. Wt: 454.53
InChI Key: FBYAQHPOUOQDFN-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable candidate for research and industrial applications.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the urea linkage . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows it to form stable complexes with these targets, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Similar compounds to 1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer stability and reactivity under a wide range of conditions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-33-26-10-6-5-9-23(26)30-27(32)28-20-11-12-22-21(17-20)25(31-13-15-34-16-14-31)18-24(29-22)19-7-3-2-4-8-19/h2-12,17-18H,13-16H2,1H3,(H2,28,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYAQHPOUOQDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N=C(C=C3N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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